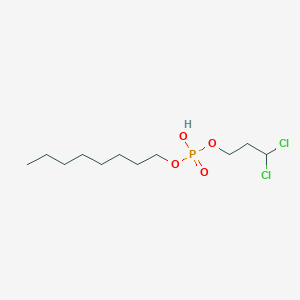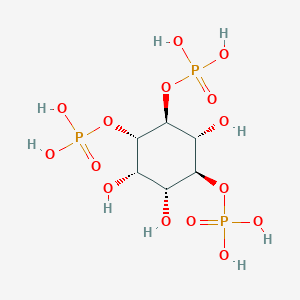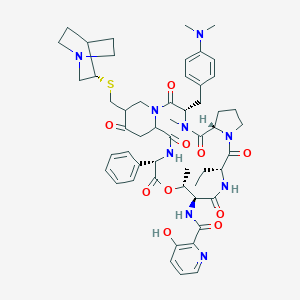
3-Carbamotioilpirrolidina-1-carboxilato de tert-butilo
Descripción general
Descripción
Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H18N2O2S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both carbamate and thiourea functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate is used as a building block in organic synthesis. It can be used to create a variety of derivatives for further chemical reactions.
Biology and Medicine: In the pharmaceutical industry, derivatives of tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate have been synthesized for their anti-inflammatory activities. Some compounds in this class have shown to possess equipotent anti-inflammatory activities to well-known drugs like indomethacin, but with reduced ulcerogenic effects.
Industry: The compound’s derivatives are used in the synthesis of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-carbamoylpyrrolidine-1-carboxylate with Lawesson’s reagent. The reaction is carried out in dichloromethane at room temperature for 2 hours, yielding the desired product with a 79% yield . Another method involves using toluene as a solvent and conducting the reaction at 80°C for 16 hours under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The thiourea group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions:
Lawesson’s Reagent: Used for the synthesis of the compound from tert-butyl 3-carbamoylpyrrolidine-1-carboxylate.
Dichloromethane and Toluene: Common solvents used in the synthesis reactions.
Major Products Formed: The primary product formed from the synthesis reactions is tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate itself. Further reactions can lead to various derivatives depending on the reagents and conditions used.
Mecanismo De Acción
The specific mechanism of action for tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate is not well-documented. its derivatives’ anti-inflammatory activities suggest that it may interact with molecular targets involved in inflammation pathways. The exact molecular targets and pathways would depend on the specific derivative and its structure-activity relationship.
Comparación Con Compuestos Similares
Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate: The precursor in the synthesis of tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate.
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Another derivative used as a building block in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-5-4-7(6-12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLPAGOTHFVRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408298 | |
| Record name | Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122684-35-9 | |
| Record name | 1,1-Dimethylethyl 3-(aminothioxomethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122684-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-6(5H)-one](/img/structure/B39873.png)



![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)






